2-Imidazolidinone, 1-(2-((2-methyl-4,6-dinitro-1H-benzimidazol-5-yl)amino)ethyl)-
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Overview
Description
2-Imidazolidinone, 1-(2-((2-methyl-4,6-dinitro-1H-benzimidazol-5-yl)amino)ethyl)- is a complex organic compound that belongs to the class of imidazolidinones. Imidazolidinones are five-membered ring heterocycles structurally related to imidazolidine, featuring a saturated C3N2 nucleus with a urea or amide functional group in the 2 or 4 positions
Preparation Methods
The synthesis of 2-Imidazolidinone, 1-(2-((2-methyl-4,6-dinitro-1H-benzimidazol-5-yl)amino)ethyl)- involves several steps. One common method includes the direct incorporation of the carbonyl group into 1,2-diamines . Another approach is the diamination of olefins, which involves the addition of two amine groups to an olefinic substrate . The intramolecular hydroamination of linear urea derivatives and aziridine ring expansion are also viable synthetic routes . Industrial production methods often utilize metal catalysis and organocatalysis to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
2-Imidazolidinone, 1-(2-((2-methyl-4,6-dinitro-1H-benzimidazol-5-yl)amino)ethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used but can include a variety of substituted imidazolidinones and benzimidazolidinones .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a chiral auxiliary for asymmetric transformations and as an intermediate in the synthesis of complex molecules . Additionally, it is used in the development of catalysts for various organic reactions, contributing to more sustainable and efficient chemical processes .
Mechanism of Action
The mechanism of action of 2-Imidazolidinone, 1-(2-((2-methyl-4,6-dinitro-1H-benzimidazol-5-yl)amino)ethyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, lowering the substrate’s LUMO (Lowest Unoccupied Molecular Orbital) and facilitating various catalytic processes . This iminium activation is a key aspect of its mechanism of action in catalysis .
Comparison with Similar Compounds
Similar compounds to 2-Imidazolidinone, 1-(2-((2-methyl-4,6-dinitro-1H-benzimidazol-5-yl)amino)ethyl)- include other imidazolidinones and benzimidazolidinones. These compounds share a similar five-membered ring structure but differ in their functional groups and substituents . Examples include 1,3-dimethyl-2-imidazolidinone, which is used as a polar solvent and Lewis base, and 4-imidazolidinones, which are prepared from phenylalanine .
Properties
CAS No. |
72766-25-7 |
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Molecular Formula |
C13H15N7O5 |
Molecular Weight |
349.30 g/mol |
IUPAC Name |
1-[2-[(2-methyl-4,6-dinitro-1H-benzimidazol-5-yl)amino]ethyl]imidazolidin-2-one |
InChI |
InChI=1S/C13H15N7O5/c1-7-16-8-6-9(19(22)23)11(12(20(24)25)10(8)17-7)14-2-4-18-5-3-15-13(18)21/h6,14H,2-5H2,1H3,(H,15,21)(H,16,17) |
InChI Key |
MMUPGJKIGPUGQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=C(C=C2N1)[N+](=O)[O-])NCCN3CCNC3=O)[N+](=O)[O-] |
Origin of Product |
United States |
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